Ethyl 2,2-diphenylpropanoate

Description

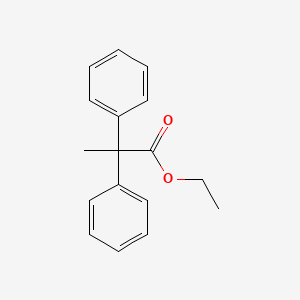

Ethyl 2,2-diphenylpropanoate is an ester compound characterized by a propanoate backbone substituted with two phenyl groups at the 2-position and an ethyl ester group. Its molecular structure (C₁₇H₁₈O₂) confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as a precursor or intermediate in pharmaceuticals and specialty chemicals.

Properties

CAS No. |

6337-61-7 |

|---|---|

Molecular Formula |

C17H18O2 |

Molecular Weight |

254.32 g/mol |

IUPAC Name |

ethyl 2,2-diphenylpropanoate |

InChI |

InChI=1S/C17H18O2/c1-3-19-16(18)17(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,3H2,1-2H3 |

InChI Key |

WNARIONNXAAJQE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,2-diphenylpropanoate typically involves the esterification of 2,2-diphenylpropanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2-diphenylpropanoate can undergo various chemical reactions, including:

Oxidation: This reaction can convert the ester into a carboxylic acid.

Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

Oxidation: 2,2-diphenylpropanoic acid.

Reduction: 2,2-diphenylpropanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2-diphenylpropanoate has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

Ethyl 2,2-diphenylpropanoate can be compared with other esters, such as ethyl benzoate and ethyl acetate. While all these compounds share the ester functional group, this compound is unique due to the presence of two phenyl groups, which can influence its chemical reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogs of Ethyl 2,2-Diphenylpropanoate

Key Differences and Implications

Substituent Effects: Amino and Morpholinium Groups: Derivatives like 2-(diethylamino)this compound hydrochloride (CAS 51333-22-3) introduce ionizable groups, enhancing water solubility and bioavailability, which is critical for pharmaceutical formulations . Methyl vs. Phenyl Groups: Ethyl 2,2-dimethyl-3-phenylpropanoate (CAS 94800-92-7) replaces one phenyl group with methyl substituents, reducing steric bulk but increasing flexibility for nucleophilic reactions .

Functional Utility :

- Hydrochloride salts (e.g., CAS 51333-22-3) are often employed to improve drug stability and solubility.

- Morpholinium-containing analogs (e.g., CAS 66902-38-3) may enhance membrane permeability due to the morpholine moiety’s amphiphilic properties .

Comparison with Fluorinated Propanoate Esters

Table 2: Fluorinated Analogs

Key Differences

- Bioactivity: The hydroxyl group in Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate (CAS 92207-60-8) enables hydrogen bonding, enhancing interactions with biological targets, whereas non-hydroxylated fluorinated esters (e.g., CAS 28781-85-3) are more inert and suited for material science .

- Synthetic Flexibility: Fluorine atoms increase electronegativity and stability, making these analogs resistant to metabolic degradation compared to non-fluorinated diphenylpropanoates .

Physicochemical and Thermodynamic Properties

While direct data for this compound is absent, thermodynamic trends from analogous esters () suggest:

- Steric Effects: The diphenyl groups increase molecular weight (predicted ~254 g/mol) and melting point compared to simpler esters like Ethyl 2,2-dimethylpropanoate (MW 206.28 g/mol, ΔHf° = -577.2 kJ/mol) .

- Polarity: Diphenyl substitution reduces water solubility but enhances lipophilicity, favoring use in non-polar solvents or lipid-based formulations.

Biological Activity

Ethyl 2,2-diphenylpropanoate, a compound with the chemical formula C16H18O2, is an ester that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

This compound can be synthesized through various methods, including the esterification of 2,2-diphenylpropanoic acid with ethanol. Its structure features two phenyl groups attached to a propanoate backbone, which significantly influences its reactivity and biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In a study investigating various esters for their antimicrobial effects, this compound demonstrated significant inhibition against several bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. A study focused on the compound's ability to modulate inflammatory pathways found that it inhibits the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its structural characteristics. The presence of two phenyl groups may enhance its lipophilicity, facilitating better interaction with biological membranes. Additionally, the ester functional group can participate in nucleophilic substitution reactions that may alter cellular targets.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds such as ethyl benzoate and ethyl acetate. These compounds differ in their biological activities due to variations in their molecular structures.

| Compound | Structure | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | C16H18O2 | Moderate | Significant |

| Ethyl benzoate | C9H10O2 | Low | Minimal |

| Ethyl acetate | C4H8O2 | Low | Minimal |

Case Studies and Research Findings

- Antimicrobial Study : A study published in Scientific Reports evaluated various esters for their antimicrobial activities. This compound was among the top performers against Gram-positive bacteria.

- Inflammation Modulation : In a pharmacological assessment conducted by researchers at a university lab, this compound was tested for its ability to inhibit TNF-alpha production in macrophages. Results showed a significant reduction in cytokine levels compared to controls.

- Synthesis and Characterization : A research article detailed the synthesis of derivatives from this compound and assessed their biological activities. Some derivatives exhibited enhanced anti-inflammatory properties compared to the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.